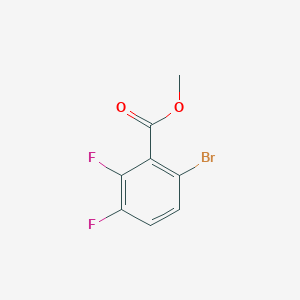

Methyl 6-bromo-2,3-difluorobenzoate

Übersicht

Beschreibung

“Methyl 6-bromo-2,3-difluorobenzoate” is a fluorinated aromatic ester . It has a molecular formula of C8H5BrF2O2 and a molecular weight of 251.02 .

Synthesis Analysis

While specific synthesis methods for “Methyl 6-bromo-2,3-difluorobenzoate” were not found, it can be inferred from related compounds that it might be synthesized from the corresponding difluorobenzoic acid via esterification with methanol .Physical And Chemical Properties Analysis

“Methyl 6-bromo-2,3-difluorobenzoate” is a solid at room temperature. It has a low solubility in water but is soluble in most organic solvents.Wissenschaftliche Forschungsanwendungen

- Methyl 6-bromo-2,3-difluorobenzoate is part of the azobenzene family, known for its photoactive properties. These materials can switch between different isomeric forms (trans and cis) upon exposure to light. Researchers explore their use in smart materials, data storage, and molecular switches .

- The photoisomerization ability of azobenzenes makes them promising candidates for drug delivery. By incorporating Methyl 6-bromo-2,3-difluorobenzoate into drug carriers, scientists can design light-responsive systems that release drugs precisely at targeted sites .

- Photoactive molecules like Methyl 6-bromo-2,3-difluorobenzoate can be integrated into sensors. These sensors respond to specific wavelengths of light, enabling applications in environmental monitoring, chemical detection, and separations .

- Researchers investigate the mechanical motions induced by photochromic crystals. Methyl 6-bromo-2,3-difluorobenzoate could contribute to materials that undergo twisting, bending, or jumping when exposed to light, converting photochemical energy into mechanical energy .

- Methyl 6-bromo-2,3-difluorobenzoate serves as a precursor for synthesizing fluorescent dyes and xanthene derivatives. For instance, it plays a role in the preparation of 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one .

- Scientists use Methyl 6-bromo-2,3-difluorobenzoate in the preparation of tricyclic carboxamides. These compounds act as modulators for the hepatitis B core protein, potentially aiding in antiviral drug development .

Photochromic Materials

Drug Delivery Systems

Sensors and Separations

Photomechanical Devices

Fluorescent Dyes and Xanthenes

Hepatitis B Core Protein Modulators

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used in the preparation of tricyclic carboxamides as hepatitis b core protein modulators , suggesting potential targets could be related to viral proteins.

Mode of Action

It’s worth noting that similar compounds exhibit photoactive properties . These compounds can undergo extremely fast trans to cis isomerization, converting photochemical energy to mechanical energy

Biochemical Pathways

Given its potential use in modulating hepatitis b core proteins , it may impact viral replication pathways

Result of Action

Based on the properties of similar compounds, it may induce structural changes in its targets, potentially altering their function

Action Environment

The environment can significantly influence the action, efficacy, and stability of Methyl 6-bromo-2,3-difluorobenzoate. For instance, similar compounds have been found to be photoactive in solution, but their activity can be inhibited in a tightly packed lattice due to steric hindrance . This suggests that the physical and chemical environment could play a crucial role in modulating the activity of Methyl 6-bromo-2,3-difluorobenzoate.

Eigenschaften

IUPAC Name |

methyl 6-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCARDZOSATPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

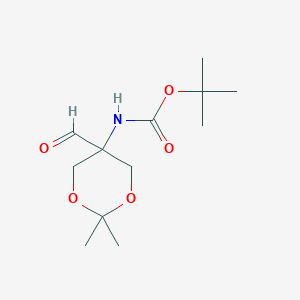

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one](/img/structure/B3132093.png)

![4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one](/img/structure/B3132095.png)